

The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Benzisothiazole

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For Researchers, Scientists, and Drug Development Professionals

The **1,2-benzisothiazole** scaffold is a privileged heterocyclic structure in medicinal chemistry, underpinning a wide array of pharmacological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective applications. This technical guide provides an in-depth overview of the biological activities of **1,2-benzisothiazole** compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Antimicrobial Activity

1,2-Benzisothiazole derivatives have demonstrated broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria, yeasts, and dermatophytes.[1][2] The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely used industrial biocide.[3] Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency of these compounds is influenced by their lipophilicity.[1]

Quantitative Antimicrobial Data

Compound Type	Target Organism(s)	Activity Metric (e.g., MIC)	Reference(s)
N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one	Gram-positive bacteria	Potencies 10-20 times higher than 1,2-benzisothiazolin-3-one	[1]
1,2-Benzisothiazolin-3-ones	Gram-positive microorganisms, yeasts, dermatophytes	Potent and broad activity	[2]
Sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole	Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)	Good antibacterial activity	[4]
Benzenesulfonylurea derivative 9	Madurella mycetomatis, dermatophytes (Epidermophyton floccosum, Microsporum gypseum, Trichophyton spp.)	Marked antimycotic action	[4]
Various 1,2-benzothiazine derivatives	Bacillus subtilis, Staphylococcus aureus	MIC range: 25–600 µg/mL; MBC range: 25–600 µg/mL	[5]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents.

- Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.
- Preparation of Microtiter Plates: The **1,2-benzisothiazole** compounds are serially diluted in a 96-well microtiter plate with a suitable broth medium.
- Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[\[5\]](#)

Enzyme Inhibition

A significant area of research for **1,2-benzisothiazole** derivatives is their ability to inhibit various enzymes, highlighting their potential in treating a range of diseases from cancer to viral infections.

Quantitative Enzyme Inhibition Data

Compound Class	Target Enzyme	IC50 Value	Reference(s)
1,2-Benzisothiazol-3-one derivatives	Caspase-3	Nanomolar range (e.g., 1.15 nM for compound 5i)	[6][7][8]
Benzisothiazolone derivatives	HIV-1 Reverse Transcriptase (RT) RNase H	< 1.0 μ M to 2.5 ± 0.2 μ M	[6][9][10]
Benzisothiazolone derivatives	HIV-1 RT DNA Polymerase	~1 to 6 μ M	[6][9]
1,2-Benzisothiazol-3-one 1,1-dioxide derivatives	Human Mast Cell Tryptase	0.064 μ M to 0.85 μ M	[11]
Benzothiazole derivatives	Acetylcholinesterase (AChE)	IC50 of 23.4 ± 1.1 nM for compound 4f	[12]
Benzothiazole derivatives	Monoamine Oxidase B (MAO-B)	IC50 of 40.3 ± 1.7 nM for compound 4f	[12]
Benzothiazolone derivatives	Butyrylcholinesterase (BChE)	IC50 of 1.21 μ M for compound M13	[13]

Experimental Protocol: In Vitro Caspase-3 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of caspase-3, a key enzyme in the apoptotic pathway.

- **Cell Lysis:** Cells are cultured and then lysed to release their contents, including caspase-3. The protein concentration of the lysate is determined.
- **Enzyme Reaction Setup:** In a 96-well plate, the cell lysate (containing 50-200 μ g of protein) is added to a reaction buffer.
- **Inhibitor Addition:** The **1,2-benzisothiazole** compound to be tested is added to the wells at various concentrations.

- **Substrate Addition:** The reaction is initiated by adding a colorimetric substrate, such as DEVD-pNA (final concentration 200 μ M).
- **Incubation:** The plate is incubated at 37°C for 1-2 hours.
- **Data Analysis:** The absorbance is measured at 400-405 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of samples with and without the inhibitor.[6]

Experimental Protocol: HIV-1 Reverse Transcriptase (RNase H) Inhibition Assay

This fluorescence-based assay measures the inhibition of the RNase H activity of HIV-1 reverse transcriptase.

- **Reaction Mixture Preparation:** A reaction mix containing buffer (50 mM Tris-HCl pH 7.8, 80 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA, 0.2% PEG-8000) is prepared.
- **Component Addition:** In a 96-well plate, the reaction mix, the **1,2-benzisothiazole** inhibitor at the desired concentration, and a fluorescein-labeled RNA/Dabcyl-labeled DNA hybrid substrate are added.
- **Enzyme Addition:** The reaction is initiated by adding the HIV-1 RT enzyme.
- **Incubation:** The plate is incubated at 37°C for 1 hour with gentle shaking.
- **Reaction Termination:** The reaction is stopped by adding 0.5 M EDTA.
- **Data Analysis:** Fluorescence intensity is measured (excitation at 490 nm and emission at 528 nm). The percent inhibition is calculated by comparing the fluorescence of samples with and without the inhibitor.[6]

Anticancer Activity

The **1,2-benzisothiazole** scaffold is a promising pharmacophore for the development of novel anticancer agents.[14][15] Derivatives have shown cytotoxic activity against a variety of cancer

cell lines.[16][17][18] The proposed mechanisms of action include the induction of apoptosis and anti-angiogenesis.[14]

Quantitative Anticancer Data

Compound/Derivative	Cancer Cell Line(s)	IC50/GI50 Value	Reference(s)
Substituted bromopyridine acetamide benzothiazole derivative 29	SKRB-3 (breast), SW620 (colon), A549 (lung), HepG2 (liver)	1.2 nM, 4.3 nM, 44 nM, 48 nM, respectively	[17][19]
Benzothiazole derivative 9p	60 human cancer cell lines	Average GI50 of 0.38 μ M	[16]
Naphthalimide derivative 66	HT-29 (colon), A549 (lung), MCF-7 (breast)	3.72 \pm 0.3 μ M, 4.074 \pm 0.3 μ M, 7.91 \pm 0.4 μ M, respectively	[17]
Naphthalimide derivative 67	HT-29 (colon), A549 (lung), MCF-7 (breast)	3.47 \pm 0.2 μ M, 3.89 \pm 0.3 μ M, 5.08 \pm 0.3 μ M, respectively	[17]
6-nitro, benzylidene with p-F (4a)	HepG2 (liver), MCF-7 (breast), HCT-116 (colon)	7.92 μ M, 3.84 μ M, 5.61 μ M, respectively	[15]

Anti-inflammatory Activity

Certain **1,2-benzisothiazole** and related 1,2-benzothiazine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[15][20][21][22][23] Their mechanism of action can involve the inhibition of cyclooxygenase (COX) enzymes.[21]

Quantitative Anti-inflammatory Data

Compound Series	In Vivo/In Vitro Model	Activity	Reference(s)
3-(4-alkyl/aryl-2-thiazolyl)/1,2-benzisothiazoles	Carrageenan-induced rat paw edema	Excellent anti-inflammatory activity	[20]
Benzothiazole derivatives with benzenesulphonamide and carboxamide	Carrageenan-induced rat paw edema	Up to 80% inhibition	[24]
1,2-benzothiazine derivatives	COX-1 and COX-2 inhibition assay	Some compounds showed higher selectivity for COX-2 over COX-1 compared to meloxicam	[21]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

- **Animal Preparation:** Rats are fasted overnight before the experiment.
- **Compound Administration:** The test compounds (**1,2-benzisothiazole** derivatives) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.
- **Induction of Edema:** After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
- **Measurement of Paw Volume:** The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
- **Data Analysis:** The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[20][24]

Antiviral Activity

Derivatives of **1,2-benzisothiazole** have been investigated for their antiviral properties against a range of viruses, including HIV, Dengue virus, and Herpes Simplex Virus (HSV).[\[9\]](#)[\[10\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Quantitative Antiviral Data

Compound/Derivative	Target Virus/Enzyme	Activity Metric (EC50/IC50)	Reference(s)
2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (1)	HIV-1	EC50 of 1.68 ± 0.94 μ M	[9] [10]
Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2)	HIV-1	EC50 of 2.68 ± 0.54 μ M	[9] [10]
2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one	Dengue virus serotype-2 (DENV-2) NS2BNS3 protease	Micromolar IC50 range	[26]
2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one	Dengue virus serotype-2 (DENV-2) NS2BNS3 protease	Micromolar IC50 range	[26]
3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione	Vaccinia virus	Highest selective effect among tested compounds	[25]

Neuroprotective Activity

Benzothiazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[\[28\]](#)[\[29\]](#) Their

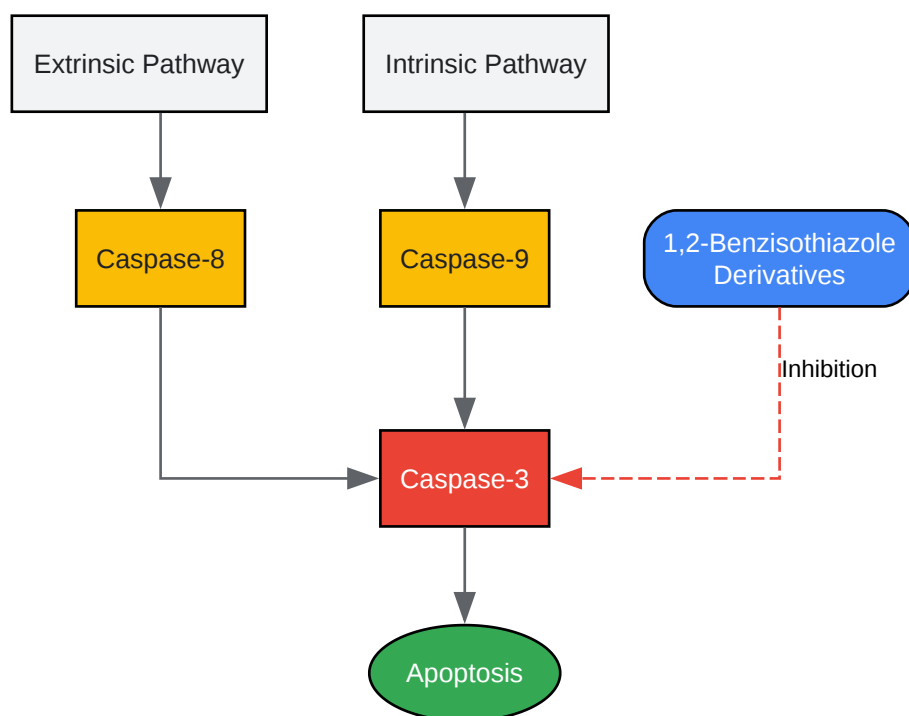
mechanisms of action can include the modulation of antioxidant enzymes like catalase and inhibition of acetylcholinesterase.[12][28]

Quantitative Neuroprotective Data

Compound Series/Derivative	Bioactivity	Observation	Reference(s)
Benzothiazole analogs (6a, 6b, 6c, 6d, 7a)	Catalase modulation	Enhanced catalase activity up to 90% in U87MG cells under H2O2-induced stress	[28]
Benzothiazole-isothioureia derivative 3t	Multi-target activity for Alzheimer's	Showed the best anti-A β 1-42 aggregation and inhibitory AChE activity in the series	[29]

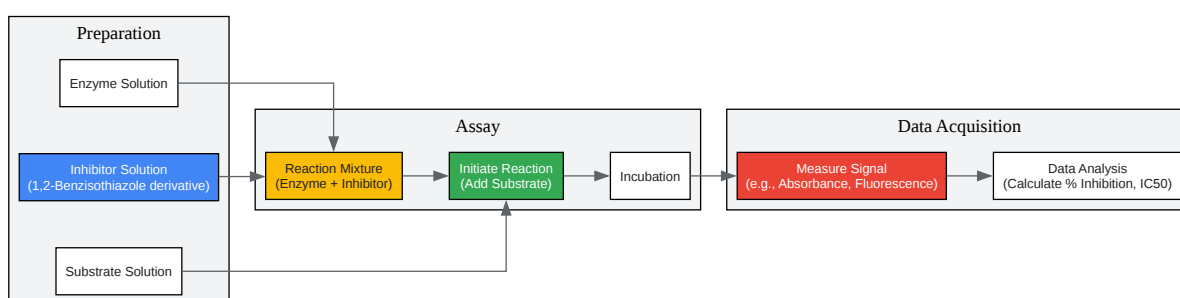
Signaling Pathways and Experimental Workflows

The biological effects of **1,2-benzisothiazole** compounds are mediated through their interaction with various cellular pathways. The following diagrams, generated using Graphviz, illustrate some of these interactions and typical experimental workflows.



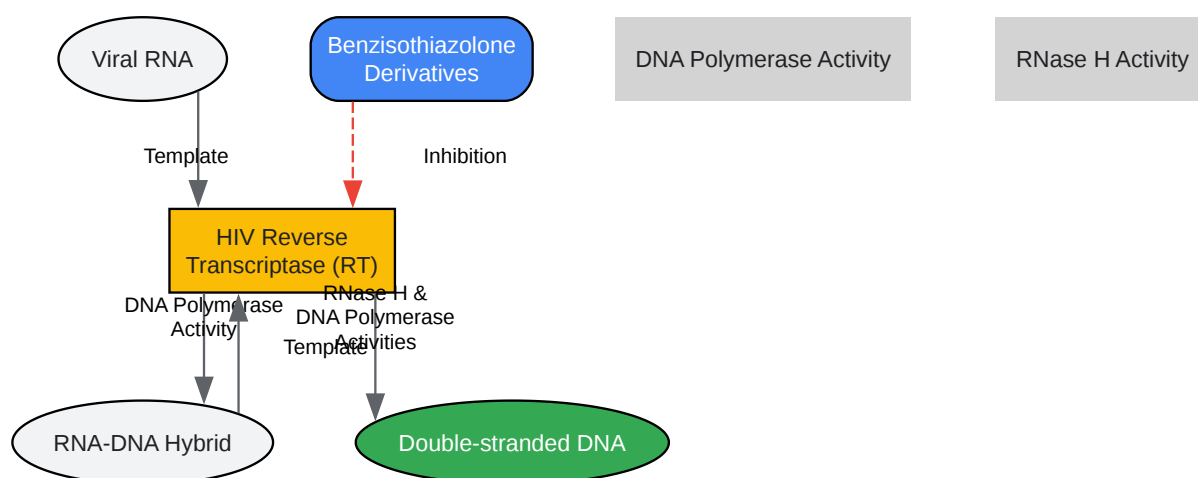
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Caption: Apoptosis signaling pathway highlighting Caspase-3 inhibition.



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Caption: General workflow for an in vitro enzyme inhibition assay.



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Caption: Inhibition of HIV-1 Reverse Transcriptase activities.

Conclusion

The **1,2-benzisothiazole** core represents a highly versatile and valuable scaffold in drug discovery. The diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects, underscore the therapeutic potential of its derivatives. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of **1,2-benzisothiazole** compounds will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases.

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